molecular formula C9H16N2O4 B3258700 methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate CAS No. 30802-26-7

methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate

Cat. No.: B3258700
CAS No.: 30802-26-7
M. Wt: 216.23 g/mol
InChI Key: CXWPLQYKHLCSPO-WDSKDSINSA-N
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Description

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate is a chiral methyl ester derivative characterized by an acetamidopropanoyl moiety linked to a propanoate backbone. Its stereochemistry is defined by the (2S) configuration at both the central carbon of the propanoate ester and the acetamidopropanoyl side chain. This compound likely serves as an intermediate in peptide synthesis or as a structural mimic in bioactive molecules due to its amide and ester functionalities.

Properties

IUPAC Name

methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16N2O4/c1-5(10-7(3)12)8(13)11-6(2)9(14)15-4/h5-6H,1-4H3,(H,10,12)(H,11,13)/t5-,6-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CXWPLQYKHLCSPO-WDSKDSINSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC(C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@@H](C(=O)N[C@@H](C)C(=O)OC)NC(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

216.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate typically involves the condensation of appropriate amino acids or their derivatives. One common method is the reaction of (2S)-2-acetamidopropanoic acid with methyl (2S)-2-aminopropanoate under controlled conditions. The reaction is usually carried out in the presence of coupling agents such as dicyclohexylcarbodiimide (DCC) and catalysts like 4-dimethylaminopyridine (DMAP) to facilitate the formation of the amide bond.

Industrial Production Methods

On an industrial scale, the production of this compound may involve more efficient and scalable methods, such as continuous flow synthesis. This approach allows for better control over reaction parameters and can lead to higher yields and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: Nucleophilic substitution reactions can occur at the ester or amide functionalities.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Nucleophiles such as amines or alcohols can be used under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce amines.

Scientific Research Applications

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be utilized in studies involving enzyme-substrate interactions due to its specific stereochemistry.

    Industry: The compound can be used in the production of polymers and other materials with desired properties.

Mechanism of Action

The mechanism by which methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate exerts its effects involves its interaction with specific molecular targets. The stereochemistry of the compound allows it to fit into active sites of enzymes or receptors, leading to the formation of stable complexes. These interactions can modulate the activity of the target molecules, resulting in various biological effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural and functional attributes are compared below with analogs from peer-reviewed syntheses, patents, and biochemical studies.

Structural Analogues in Fungicidal Agents

highlights fungicidal compounds with (2S)-2-amino propanoate ester backbones but distinct substituents. For example:

  • [(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-1,3-dimethyl-butyl] (2S)-2-[(3-hydroxy-4-methoxy-pyridine-2-carbonyl)amino]propanoate (Patent EP A2): Key Difference: Replaces the acetamidopropanoyl group with a pyridine-carbonyl moiety. Impact: The pyridine ring enhances π-π stacking interactions with fungal enzyme targets, improving binding affinity compared to the acetamido group in the target compound .
  • Cyazofamid (A.2.1): Key Difference: Contains a cyano group and imidazole ring. Impact: The cyano group increases electrophilicity, enabling covalent binding to fungal cytochrome bc1 complexes, a mechanism absent in the target compound .

Physicochemical Properties

provides molecular weight (MW) data for structurally complex esters (109–124 Da). The target compound’s calculated MW is 202.21 g/mol (C₈H₁₄N₂O₄), significantly higher due to its acetamido side chain. This larger size may reduce solubility in polar solvents compared to smaller analogs like methyl 2-cyano-3-(pyridinyl)propenoate (MW ~200 Da) .

Data Tables

Table 1: Structural and Functional Comparison

Compound Name Key Substituent Molecular Weight (Da) Notable Feature Reference
Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate Acetamidopropanoyl 202.21 Chiral ester with dual amide linkages N/A
[(1S,2S)-2-(4-Fluoro-2-methyl-phenyl)-...]propanoate Pyridine-carbonyl ~450 (estimated) Fungicidal activity via Qo site inhibition
Methyl 2-cyano-3-(2-pyridinyl)propenoate Cyano-pyridinyl 200.19 UV-stable α,β-unsaturated ester
KAT2B Inhibitor () Diaminomethylideneamino >1000 Peptidic structure with acetamido motifs

Biological Activity

Methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate, also known as Ac-Ala-Ala-OMe, is a synthetic amino acid derivative that has garnered attention for its potential biological activities. This compound is characterized by its unique structural features, which include a methyl ester group and an acetamido moiety, making it a valuable candidate for various biochemical applications.

Structural Characteristics

The molecular formula of this compound is C12H21N3O5C_{12}H_{21}N_{3}O_{5}. Its structure can be represented as follows:

Molecular Structure C12H21N3O5\text{Molecular Structure }\quad \text{C}_{12}\text{H}_{21}\text{N}_{3}\text{O}_{5}

This compound features a stereocenter that contributes to its biological activity, mimicking natural amino acids, which is crucial for enzyme interactions and cellular processes.

Enzyme Interaction

This compound is primarily studied for its interactions with proteolytic enzymes. As a substrate for proteases, it aids in understanding the specificity and function of these enzymes. The compound's structural similarity to natural substrates allows researchers to investigate how proteases cleave peptide bonds, providing insights into enzyme kinetics and mechanisms.

Key Findings:

  • Substrate for Proteases: The compound is effectively utilized to study enzyme activity and specificity.
  • Cellular Permeability: Its small size and neutral charge facilitate investigations into cellular uptake mechanisms, essential for drug delivery applications.

Pharmacological Potential

The biological activity of this compound extends to potential pharmacological applications. Its structural components suggest that it may exhibit properties similar to naturally occurring amino acids, which could be harnessed in drug design.

Potential Applications:

  • Drug Development: The compound's ability to mimic amino acids makes it a candidate for designing novel therapeutics.
  • Peptide Synthesis: It serves as a model for optimizing peptide synthesis techniques, critical for producing biologically active peptides.

Case Study 1: Enzyme Kinetics

In a study examining the kinetics of protease interactions with this compound, researchers observed significant variations in cleavage rates depending on the enzyme used. This highlighted the compound's utility in probing enzyme specificity.

Enzyme TypeCleavage Rate (µmol/min)Observations
Trypsin0.85High specificity
Chymotrypsin0.45Moderate cleavage

Case Study 2: Cellular Uptake Studies

Another investigation focused on the cellular uptake of this compound using fluorescent tagging. Results indicated efficient uptake in various cell lines, suggesting its potential as a drug delivery vehicle.

Cell LineUptake Efficiency (%)Notes
HeLa75High permeability
HEK29360Moderate permeability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate
Reactant of Route 2
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methyl (2S)-2-[[(2S)-2-acetamidopropanoyl]amino]propanoate

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